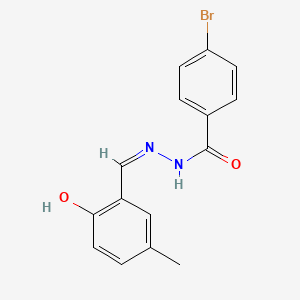![molecular formula C9H13N3O3 B6086623 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6086623.png)
5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as Meldrum's acid, is an organic compound that has gained significant attention in scientific research due to its unique chemical properties. It is a white crystalline powder that is soluble in water and organic solvents. Meldrum's acid has been widely used as a building block in the synthesis of various organic compounds.
Mecanismo De Acción
5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid acts as a nucleophile in organic reactions, which makes it a useful building block in the synthesis of various organic compounds. It can also act as a weak acid, which allows it to participate in acid-catalyzed reactions. 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid has been shown to undergo reversible protonation and deprotonation, which makes it a versatile reagent in organic synthesis.
Biochemical and physiological effects:
5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit some cytotoxicity against cancer cells in vitro, which suggests that it may have potential as an anti-cancer agent. Further studies are needed to investigate the potential biochemical and physiological effects of 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid has several advantages for use in lab experiments. It is relatively easy to synthesize, and the yield of the reaction is typically high. 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid is also stable under a wide range of conditions, which makes it a useful reagent in organic synthesis. However, 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid can be difficult to handle due to its hygroscopic nature, which requires careful handling and storage.
Direcciones Futuras
There are several future directions for research on 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid. One potential area of research is the development of new synthetic methods using 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid as a building block. Another potential area of research is the investigation of the potential biochemical and physiological effects of 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid. Additionally, 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid may have potential as a catalyst in organic reactions, which could be an area of future research. Overall, 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid has significant potential for use in organic synthesis and scientific research.
Métodos De Síntesis
5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid can be synthesized via the reaction of malonic acid with acetone in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to form 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid. The yield of the reaction is typically high, and the process is relatively simple and cost-effective.
Aplicaciones Científicas De Investigación
5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid has been widely used in scientific research as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It has been used in the synthesis of antiviral agents, anti-cancer drugs, and antibiotics. 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid has also been used in the development of new materials, such as polymers and liquid crystals.
Propiedades
IUPAC Name |
6-hydroxy-5-(2-methylpropyliminomethyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-5(2)3-10-4-6-7(13)11-9(15)12-8(6)14/h4-5H,3H2,1-2H3,(H3,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCXBSKICMASKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN=CC1=C(NC(=O)NC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(2-methylpropyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-5-[2-(4(1H)-quinolinylidene)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6086541.png)
![2-(4-methylpentyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine](/img/structure/B6086543.png)

![5-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6086563.png)
![4-{5-[(pyridin-4-ylmethyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B6086568.png)
![5-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-(3-fluorobenzyl)-2-piperidinone](/img/structure/B6086582.png)
![1-(2,2-dimethylpropyl)-3-{[(4-fluorobenzyl)(methyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6086584.png)
amino]methyl}-2-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6086590.png)
![4-[3-(4-fluorophenyl)-3-(4-methoxyphenyl)propanoyl]morpholine](/img/structure/B6086598.png)
![N-[4-(benzoylamino)-5-chloro-2-methoxyphenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B6086603.png)
![4-chloro-N-(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6086607.png)
![3-[2-(3-fluorophenyl)ethyl]-1-(1,3-thiazol-2-ylmethyl)piperidine](/img/structure/B6086608.png)
![8-bromo-4-(5-bromo-2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B6086610.png)
![4-[2-(1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)ethyl]phenol](/img/structure/B6086636.png)